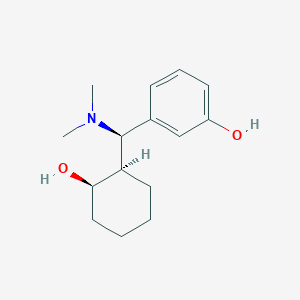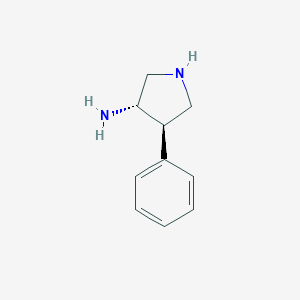
Ciramadol
Descripción general
Descripción
Ciramadol, también conocido como WY-15,705, es un analgésico opioide desarrollado a finales de la década de 1970. Está relacionado con la fenciclidina, el tramadol, el tapentadol y la venlafaxina. This compound actúa como un agonista-antagonista mixto para el receptor μ-opioide, lo que le confiere un potencial de abuso relativamente bajo y un límite en la depresión respiratoria, convirtiéndolo en un fármaco relativamente seguro .
Aplicaciones Científicas De Investigación
Ciramadol tiene varias aplicaciones de investigación científica:
Química: Se estudia por sus propiedades químicas únicas y sus reacciones.
Biología: La investigación se centra en su interacción con los sistemas biológicos, en particular el receptor μ-opioide.
Medicina: this compound se utiliza como analgésico para el control del dolor, con estudios que comparan su eficacia y seguridad con otros opioides.
Industria: Sus métodos de síntesis y producción son de interés para aplicaciones industriales.
Mecanismo De Acción
Ciramadol ejerce sus efectos actuando como un agonista-antagonista mixto en el receptor μ-opioide. Esta interacción produce efectos analgésicos con un menor riesgo de depresión respiratoria y potencial de abuso en comparación con otros opioides. Los objetivos moleculares y las vías implicadas incluyen la modulación de las señales del dolor en el sistema nervioso central .
Análisis Bioquímico
Biochemical Properties
Ciramadol interacts with the μ-opioid receptor, acting as both an agonist and antagonist . This dual action contributes to its analgesic properties. The compound’s molecular weight is 249.35, and its formula is C15H23NO2 .
Cellular Effects
This compound has been shown to have potent analgesic effects, providing relief from moderate to severe pain . It acts on the μ-opioid receptor, influencing cell signaling pathways related to pain perception .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the μ-opioid receptor . This interaction can result in both the activation and inhibition of the receptor, contributing to its analgesic effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are not well-documented. Opioid analgesics like this compound generally show a dose-dependent increase in analgesic effect, with higher doses providing greater pain relief. Adverse effects, such as respiratory depression, can also increase with higher doses .
Metabolic Pathways
Opioid analgesics are generally metabolized in the liver, often involving cytochrome P450 enzymes .
Transport and Distribution
Opioid analgesics are generally distributed throughout the body, reaching high concentrations in the brain due to their lipophilic nature .
Métodos De Preparación
La síntesis de ciramadol implica varios pasos:
Condensación de Claisen-Schmidt: La reacción entre 3-(metoximetoxi)benzaldehído y ciclohexanona produce un compuesto intermedio.
Adición de Michael: Se añade dimetilamina al intermedio para formar una aminocetona.
Reducción: La cetona se reduce estereoespecíficamente para producir un aminoalcohol cis.
Hidrólisis: La hidrólisis suave del producto proporciona el fenol libre this compound.
Análisis De Reacciones Químicas
Ciramadol experimenta diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos.
Reducción: La reducción del grupo cetona en su síntesis es un paso clave.
Sustitución: Puede experimentar reacciones de sustitución, particularmente involucrando el grupo dimetilamino.
Los reactivos comunes utilizados en estas reacciones incluyen dimetilamina y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son intermediarios que conducen al compuesto final de this compound .
Comparación Con Compuestos Similares
Ciramadol se compara con varios compuestos similares, incluyendo:
Fenciclidina: Ambos están relacionados estructuralmente, pero la fenciclidina tiene un mayor potencial de abuso.
Tramadol: this compound tiene un mecanismo de acción similar, pero se considera más seguro debido a su menor potencial de abuso.
Tapentadol: Ambos se utilizan para el control del dolor, pero this compound tiene un perfil de seguridad único.
Venlafaxina: Aunque es principalmente un antidepresivo, la venlafaxina comparte algunas similitudes estructurales con el this compound.
La singularidad de this compound reside en su perfil equilibrado de eficacia y seguridad, lo que lo convierte en un compuesto valioso para el control del dolor con menos efectos secundarios en comparación con otros opioides .
Propiedades
IUPAC Name |
3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTLONZTPXCUPU-ZNMIVQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018412 | |
| Record name | Ciramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63269-31-8 | |
| Record name | Ciramadol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63269-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciramadol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063269318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIRAMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQ109OW0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)




![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)

![3-(2-Chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid](/img/structure/B49872.png)

